molecular formula C11H12N2O B8782995 5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B8782995
M. Wt: 188.23 g/mol
InChI Key: LQHZMQRFITUYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714010B2

Procedure details

1′-Methyl-5′-nitro-spiro[cyclopropane-1,3′-indoline]-2′-one (3 g) is dissolved in EtOAc (105 ml) and SnCl2.2H2O (9 g; 46.5 mmol) is added. The reaction mixture is refluxed overnight, cooled and filtered over Al2O3. After an aqueous work-up of the filtrate the compound (2.2 g) is obtained.
Name
1′-Methyl-5′-nitro-spiro[cyclopropane-1,3′-indoline]-2′-one
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[C:4]2([CH2:15][CH2:14]2)[C:3]1=[O:16].O.O.Cl[Sn]Cl>CCOC(C)=O>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[C:3](=[O:16])[C:4]12[CH2:14][CH2:15]1 |f:1.2.3|

Inputs

Step One
Name
1′-Methyl-5′-nitro-spiro[cyclopropane-1,3′-indoline]-2′-one
Quantity
3 g
Type
reactant
Smiles
CN1C(C2(C3=CC(=CC=C13)[N+](=O)[O-])CC2)=O
Name
Quantity
105 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered over Al2O3

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C3(C(N(C2=CC1)C)=O)CC3
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.